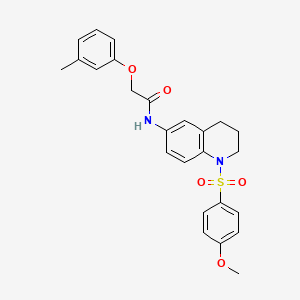![molecular formula C21H23BrN4O3S B11262134 N-(4-bromophenyl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11262134.png)
N-(4-bromophenyl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrido[2,3-d]pyrimidine core, and a sulfanylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This step involves the bromination of an aromatic ring, followed by coupling with the pyrido[2,3-d]pyrimidine core.
Attachment of the sulfanylacetamide moiety: This involves the reaction of the intermediate compound with a suitable sulfanylacetamide reagent.
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques.
化学反応の分析
N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
科学的研究の応用
N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
作用機序
The mechanism of action of N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context being studied.
類似化合物との比較
N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
N-(3-BROMOPHENYL)-4-METHYLBENZAMIDE: This compound has a similar bromophenyl group but differs in its core structure and functional groups.
N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE: This compound shares the same core structure but may have variations in the substituents attached to the core.
The uniqueness of N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and its potential biological activities.
特性
分子式 |
C21H23BrN4O3S |
|---|---|
分子量 |
491.4 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23BrN4O3S/c1-12(2)9-13-10-23-19-17(20(28)26(4)21(29)25(19)3)18(13)30-11-16(27)24-15-7-5-14(22)6-8-15/h5-8,10,12H,9,11H2,1-4H3,(H,24,27) |
InChIキー |
PSGVPQGMEKUKNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


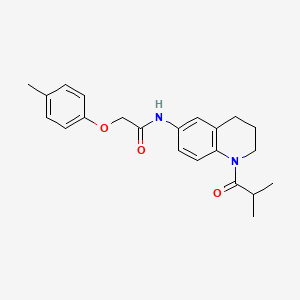
![N-cyclohexyl-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-methylacetamide](/img/structure/B11262063.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262070.png)
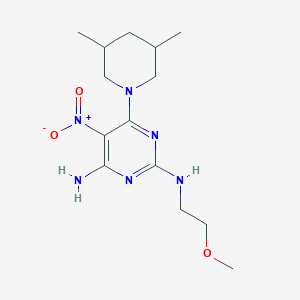
![N-(2,3-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262077.png)
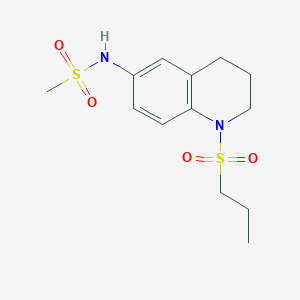
![2,6-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11262095.png)
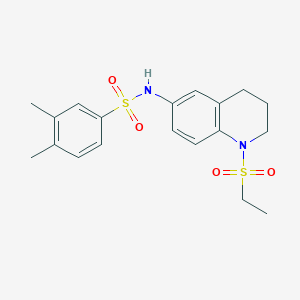
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B11262104.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11262116.png)
![2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]benzamide](/img/structure/B11262117.png)
![N-[5-bromo-3-(methylsulfanyl)-1,2-thiazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B11262122.png)
